Technical Dossier: tert-Butyl N-(2-aminoethoxy)carbamate
Technical Dossier: tert-Butyl N-(2-aminoethoxy)carbamate
This guide serves as an advanced technical dossier for tert-butyl N-(2-aminoethoxy)carbamate (CAS 1237528-48-1). It is designed for medicinal chemists and bioconjugation scientists requiring actionable protocols, mechanistic insights, and structural characterization data.
The "Silent" Linchpin of Oxime Ligation Strategies
Executive Technical Summary
tert-butyl N-(2-aminoethoxy)carbamate (CAS 1237528-48-1) is a specialized heterobifunctional linker used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) .
Its chemical utility lies in its orthogonality:
-
Primary Amine (
): Available for immediate coupling to carboxylic acids (via NHS esters/HATU) on a ligand or payload. -
Boc-Protected Aminooxy (
): A latent "super-nucleophile." Upon acidic deprotection, it reveals an aminooxy group ( ) capable of forming hydrolytically stable oxime ethers with ketones or aldehydes at acidic pH (4.5–5.5), bypassing competition from lysine residues.
Chemical Architecture & Properties[1][2][3][4]
Structural Analysis
The molecule is an N-Boc protected O-substituted hydroxylamine . Unlike standard alkyl amines, the nitrogen atom protected by the Boc group is directly bonded to an oxygen atom (alkoxyamine).
| Feature | Specification |
| CAS Number | 1237528-48-1 |
| IUPAC Name | tert-butyl N-(2-aminoethoxy)carbamate |
| Molecular Formula | |
| Molecular Weight | 176.21 g/mol |
| Physical State | Viscous oil or low-melting solid (often supplied as HCl salt) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Water (as HCl salt) |
| pKa (Amine) | ~9.5 (Primary amine) |
| pKa (Aminooxy) | ~4.5 (Post-deprotection) |
Stability Profile
-
Acid Sensitivity: High. The
-Boc group on the alkoxyamine is sensitive to TFA and HCl. Exposure to strong acid yields the dihydrochloride salt of 2-(aminooxy)ethanamine. -
Base Stability: Moderate. Stable to tertiary amines (TEA, DIPEA) and transient exposure to hydroxide, though prolonged exposure can induce carbamate hydrolysis.
-
Thermal: Stable at room temperature. Avoid temperatures >80°C without solvent, as N-O bonds can be labile.
Validated Synthesis Protocol
Note: While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The following protocol is designed for high purity.
Retrosynthetic Logic
The most robust route avoids the Mitsunobu reaction (which can be difficult to purify) and instead utilizes the O-alkylation of N-Boc-hydroxylamine .
Pathway: N-Boc-hydroxylamine + N-(2-bromoethyl)phthalimide
Step-by-Step Methodology
Step A: O-Alkylation[1]
-
Reagents: Dissolve N-Boc-hydroxylamine (1.0 equiv) and N-(2-bromoethyl)phthalimide (1.1 equiv) in anhydrous DMF (0.5 M).
-
Base: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) dropwise at 0°C.
-
Expert Insight: DBU is preferred over
here because the reaction is homogeneous and faster, reducing thermal degradation of the Boc-hydroxylamine.
-
-
Reaction: Stir at Room Temperature (RT) for 16 hours.
-
Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine. Dry over
.[2] -
Purification: Flash chromatography (Hexane/EtOAc). Isolate tert-butyl N-[2-(1,3-dioxoisoindolin-2-yl)ethoxy]carbamate.
Step B: Phthalimide Deprotection (The Critical Step)
-
Reagents: Dissolve the intermediate from Step A in Ethanol (0.2 M).
-
Cleavage: Add Hydrazine monohydrate (3.0 equiv).
-
Conditions: Heat to 50°C for 2 hours. A white precipitate (phthalhydrazide) will form.
-
Safety Note: Do not reflux aggressively. The Boc group is thermally stable here, but milder heat preserves the carbamate integrity.
-
-
Workup: Cool to RT. Filter off the white solid. Concentrate the filtrate.
-
Purification: The residue is the crude amine. Dissolve in DCM and filter again to remove residual phthalhydrazide. If high purity is needed, convert to HCl salt by adding 1M HCl in ether, filter the solid, and store.
Application Workflow: PROTAC & Bioconjugation
The primary value of CAS 1237528-48-1 is enabling Oxime Ligation . This reaction is "bio-orthogonal" under specific conditions (pH 4.5), allowing conjugation to ketones/aldehydes without affecting native protein amines.
Mechanism of Action
-
Coupling: The free amine of the linker reacts with an activated ester (NHS) of a ligand (e.g., VHL ligand for PROTACs).
-
Unmasking: The Boc group is removed with TFA, revealing the
-substituted hydroxylamine.[3] -
Ligation: The
-amine attacks a ketone/aldehyde on the target (e.g., an antibody or E3 ligase), eliminating water to form a stable oxime ether ( ).
Visualization: The Conjugation Pipeline
Figure 1: Strategic workflow for utilizing tert-butyl N-(2-aminoethoxy)carbamate in bioconjugation.
Critical Experimental Parameters (Self-Validating Systems)
To ensure reproducibility and "trustworthiness" in your data, adhere to these control parameters.
The "Aniline Catalyst" Effect
When performing the final oxime ligation (Step C in the diagram), the reaction can be slow at neutral pH.
-
Optimization: Add 10–100 mM Aniline (or p-phenylenediamine) to the buffer.
-
Mechanism: Aniline forms a transient, highly reactive Schiff base with the ketone/aldehyde, which then undergoes rapid transimination with the aminooxy group of your linker. This accelerates the reaction by
.
NMR Quality Control
Verify your product (CAS 1237528-48-1) using these diagnostic signals (
- 1.48 ppm (s, 9H): The Boc tert-butyl singlet. Essential for confirming protection.
-
3.90 ppm (t, 2H): The
triplet. This signal is distinctively downfield due to the oxygen. -
2.95 ppm (t, 2H): The
triplet. -
7.5–8.0 ppm (br s, 1H): The carbamate
.
Troubleshooting Deprotection
If using TFA to remove the Boc group, the resulting aminooxy moiety is prone to trifluoroacetylation (capping itself with the deprotection reagent) if concentrated to dryness in the presence of TFA anhydride impurities.
-
Solution: Use HCl/Dioxane (4M) instead of TFA for the deprotection step to generate the clean hydrochloride salt without side reactions.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Specific Risk: Hydroxylamine derivatives can be potentially explosive if heated under confinement or mixed with strong oxidizers. While the Boc group stabilizes this molecule, the deprotected form (aminooxy) should be handled with care.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine absorbs
from the air to form carbamates; the HCl salt is hygroscopic.
References
-
Synthesis of Alkoxyamine Linkers: Albrecht, S., Defoin, A., & Tarnus, C. (2006).[1] Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635–1638.
-
Oxime Ligation Kinetics (Aniline Catalysis): Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Oxime Ligation. Angewandte Chemie International Edition, 45(45), 7581–7584.
-
PROTAC Linker Design: Li, X., & Song, Y. (2020). Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy.[] Journal of Hematology & Oncology, 13, 50.
-
General Properties of N-Boc-Hydroxylamines: Reno, T. et al. (2022). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Molbank, 2022(4), M1488.
